An In-Depth Technical Guide to 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]: Synthesis, Characterization, and Biological Significance
An In-Depth Technical Guide to 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of the heterocyclic compound 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]. This spirocyclic molecule, featuring a benzothiazole moiety fused to a cyclohexane ring, represents a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with benzothiazole derivatives. This document details the synthetic protocol, summarizes key characterization data, and explores potential mechanisms of action, offering a valuable resource for researchers engaged in drug discovery and development.
Synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]
The synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] is typically achieved through a condensation reaction between 2-aminothiophenol and cyclohexanone. This reaction proceeds via the formation of a benzothiazoline intermediate, which is a common and effective method for constructing the benzothiazole core.
A general workflow for this synthesis is outlined below:
Caption: Synthetic workflow for 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].
Experimental Protocol
The following protocol is a representative procedure for the synthesis of spiro-benzothiazole derivatives and can be adapted for the synthesis of the title compound. For instance, the synthesis of a substituted analog, 4′-tert-Butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane], involves the following steps[1]:
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A mixture of the corresponding 2-aminothiophenol derivative (e.g., 2-amino-4-chlorothiophenol, 0.01 mol) and cyclohexanone derivative (e.g., 4-tert-butylcyclohexanone, 0.01 mol) is prepared in absolute ethanol (50 ml).
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The reaction mixture is refluxed on a water bath for a period of 8 hours.
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Following the reflux, the solvent is evaporated.
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The resulting residue is then purified by recrystallization from ethanol to yield the final product.
It is important to note that reaction times and purification methods may need to be optimized for the synthesis of the unsubstituted 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].
Characterization Data
The structural elucidation and confirmation of the synthesized 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] are performed using various spectroscopic and analytical techniques.
Physical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NS | |
| Molecular Weight | 205.32 g/mol | |
| Melting Point | 111 - 113 °C | |
| Infrared (IR) | Data not available for parent compound. For a derivative: (KBr) ν = 3370 (N—H), 2962, 2912, 2862 (C—H), 1585, 1571, 1473, 1442 (C=C) cm⁻¹ | [1] |
| ¹H NMR | Data not available for parent compound. For a derivative (DMSO-d₆, 500 MHz): δ = 6.40-6.97 (m, Ar-H), 6.73, 6.97 (2s, NH), 0.83-2.22 (m, cyclohexane-H) | [1] |
| ¹³C NMR | Data not available for parent compound. | |
| Mass Spectrometry | Data not available for parent compound. |
Potential Biological Activity and Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The mechanism of action for many of these compounds involves the inhibition of key cellular enzymes.
Antimicrobial Activity: Inhibition of DNA Gyrase
One of the well-established mechanisms of action for benzothiazole-based antibacterial agents is the inhibition of DNA gyrase (GyrB) and topoisomerase IV.[2][3][4][5][6] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The benzothiazole scaffold can interact with the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function.
The following diagram illustrates the proposed mechanism of action:
Caption: Inhibition of bacterial DNA gyrase by spiro-benzothiazole.
Anticancer Activity: Inhibition of Topoisomerase II
In the context of anticancer activity, benzothiazole derivatives have been shown to target human DNA topoisomerase II.[1][7] This enzyme plays a critical role in managing DNA topology during replication and transcription in eukaryotic cells. Its inhibition can lead to DNA damage and ultimately trigger apoptosis (programmed cell death) in cancer cells.
The potential signaling pathway for the anticancer activity is depicted below:
Caption: Inhibition of Topoisomerase II in cancer cells.
Conclusion
3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] is a heterocyclic compound with a promising synthetic route and potential for significant biological activity. While detailed characterization data for the parent compound requires further investigation, the established activities of related benzothiazole derivatives, particularly as inhibitors of DNA gyrase and topoisomerase II, highlight the potential of this scaffold in the development of novel antimicrobial and anticancer agents. This technical guide serves as a foundational resource to encourage and support further research into this intriguing class of molecules.
References
- 1. Evaluation of inhibitory effects of benzothiazole and 3-amino-benzothiazolium derivatives on DNA topoisomerase II by molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
